N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O5S and its molecular weight is 394.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Compounds
Researchers have synthesized and characterized various compounds, focusing on their potential applications in scientific research, excluding their use as drugs. For instance, the synthesis and evaluation of novel aminothiazole-paeonol derivatives, characterized using various spectroscopic techniques, showed significant anticancer potential against human cancer cell lines, offering a new avenue for the development of anticancer agents (Tsai et al., 2016). Similarly, the study on new zinc phthalocyanine derivatives highlighted their potential as photosensitizers in photodynamic therapy for cancer treatment, emphasizing their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Organocatalytic Reactions
The organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines has been developed, leading to the construction of tetrasubstituted C–F stereocenters with high yields and enantioselectivities. This method provides a valuable approach to synthesizing seven-member cyclic amines containing chiral tetrasubstituted C–F stereocenters, which are important pharmacophores in medicinal chemistry (Li, Lin, & Du, 2019).
Cell Growth and Drug Sensitivity Assays
In vitro cell growth assays have been enhanced using new tetrazolium compounds, such as the water-soluble formazan product generated by MTS/PMS, offering an efficient alternative to traditional MTT assays. This development facilitates cell growth and drug sensitivity testing in various tumor cell lines, contributing to cancer research and drug development processes (Cory et al., 1991).
Enzyme Inhibition Studies
Research on primary sulfonamide groups has shown their dual role in enabling [1,4]oxazepine ring construction and acting as enzyme prosthetic zinc-binding groups when employed as carbonic anhydrase inhibitors. This insight opens up new possibilities for designing inhibitors targeting therapeutically relevant human carbonic anhydrases (Sapegin et al., 2018).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-18(2)10-26-16-8-11(4-6-14(16)20-17(18)22)21-27(23,24)12-5-7-15(25-3)13(19)9-12/h4-9,21H,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQRMTODJMXZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.